9-(oxiran-2-yl)nonanoic Acid 9-(oxiran-2-yl)nonanoic Acid
Brand Name: Vulcanchem
CAS No.: 2443-41-6
VCID: VC8463534
InChI: InChI=1S/C11H20O3/c12-11(13)8-6-4-2-1-3-5-7-10-9-14-10/h10H,1-9H2,(H,12,13)
SMILES: C1C(O1)CCCCCCCCC(=O)O
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol

9-(oxiran-2-yl)nonanoic Acid

CAS No.: 2443-41-6

Cat. No.: VC8463534

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

9-(oxiran-2-yl)nonanoic Acid - 2443-41-6

Specification

CAS No. 2443-41-6
Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
IUPAC Name 9-(oxiran-2-yl)nonanoic acid
Standard InChI InChI=1S/C11H20O3/c12-11(13)8-6-4-2-1-3-5-7-10-9-14-10/h10H,1-9H2,(H,12,13)
Standard InChI Key LICWDODMDFJCCC-UHFFFAOYSA-N
SMILES C1C(O1)CCCCCCCCC(=O)O
Canonical SMILES C1C(O1)CCCCCCCCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of 9-(oxiran-2-yl)nonanoic acid is C₁₁H₂₀O₃, with a molecular weight of 200.27 g/mol. Its structure comprises a nine-carbon aliphatic chain terminating in a carboxylic acid group (-COOH) and an epoxide ring at the ninth position . The SMILES notation (C1C(O1)CCCCCCCCC(=O)O) and InChI key (LICWDODMDFJCCC-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and functional groups .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₀O₃
Molecular Weight200.27 g/mol
SMILESC1C(O1)CCCCCCCCC(=O)O
InChI KeyLICWDODMDFJCCC-UHFFFAOYSA-N
CAS Registry Number2443-41-6

Physicochemical Properties

The compound’s reactivity stems from the strained epoxide ring, which exhibits a bond angle of approximately 60°, and the polar carboxylic acid group. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (145.9 Ų) and [M-H]⁻ (153.5 Ų), underscore its analytical detectability via mass spectrometry . The LogP value, estimated at 2.3, suggests moderate hydrophobicity, balancing solubility in organic solvents and limited aqueous miscibility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves epoxidation of 10-undecenoic acid (C₁₁H₂₀O₂), an unsaturated fatty acid. A representative protocol includes:

  • Epoxidation: Treatment of 10-undecenoic acid with meta-chloroperbenzoic acid (mCPBA) at 0°C, followed by gradual warming to room temperature.

  • Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.

The reaction mechanism proceeds through electrophilic addition, where mCPBA transfers an oxygen atom to the double bond, forming the epoxide. Yield optimization (typically 70–85%) requires strict anhydrous conditions and stoichiometric control.

Industrial Manufacturing

While large-scale production data remain scarce, industrial methods likely employ continuous-flow reactors to enhance safety and efficiency during epoxidation. Catalytic alternatives, such as titanium silicalite (TS-1) with hydrogen peroxide, are under investigation to reduce reliance on peracids.

Chemical Reactivity and Reaction Pathways

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon, enabling diverse functionalizations:

  • Acidic Conditions: Reaction with H₂O/H⁺ yields vicinal diols (e.g., 9,10-dihydroxynonanoic acid).

  • Basic Conditions: Alkaline nucleophiles (e.g., NH₃) produce β-amino alcohols.

  • Organometallic Reagents: Grignard reagents (RMgX) form elongated carbon chains.

Carboxylic Acid Derivatives

The -COOH group participates in standard reactions:

  • Esterification: Ethanol/H⁺ catalysis produces ethyl 9-(oxiran-2-yl)nonanoate, a precursor for biolubricants.

  • Amidation: Coupling with amines forms amides, potential intermediates in drug synthesis.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProduct
Epoxide HydrolysisH₂O, H₂SO₄9,10-Dihydroxynonanoic acid
EsterificationEthanol, H⁺Ethyl 9-(oxiran-2-yl)nonanoate
Reductive AminationNH₃, LiAlH₄9-Aminononanoic acid derivatives

Applications in Science and Industry

Organic Synthesis

As a bifunctional molecule, 9-(oxiran-2-yl)nonanoic acid serves as a linchpin in synthesizing:

  • Bio-based Polymers: Epoxide-amine polyadducts for biodegradable plastics.

  • Pharmaceutical Intermediates: Functionalized fatty acids for antimicrobial agents (e.g., mupirocin analogs) .

Materials Science

The compound’s ester derivatives exhibit promising lubricity properties, with kinetic friction coefficients (<0.1) comparable to petroleum-based lubricants.

Analytical and Spectroscopic Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies the [M+H]⁺ ion at m/z 201.1485, with isotopic patterns matching C₁₁H₂₀O₃ . Collision-induced dissociation (CID) fragments at m/z 183.13 (loss of H₂O) and 155.10 (epoxide ring cleavage) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 2.98–3.12 (m, 2H, epoxide CH₂), δ 2.35 (t, 2H, COOH-adjacent CH₂) .

  • ¹³C NMR: δ 178.9 (COOH), δ 52.1 (epoxide C-O) .

Future Directions and Research Opportunities

  • Catalytic Epoxidation: Developing enantioselective catalysts for chiral epoxide synthesis.

  • Biological Activity Screening: Evaluating antimicrobial or anti-inflammatory properties.

  • Green Chemistry: Solvent-free epoxidation using immobilized enzymes.

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